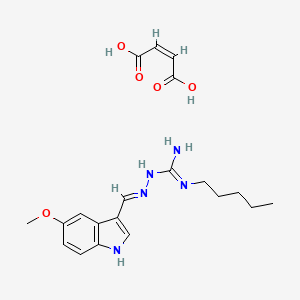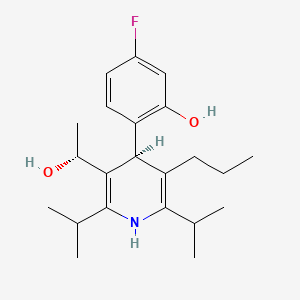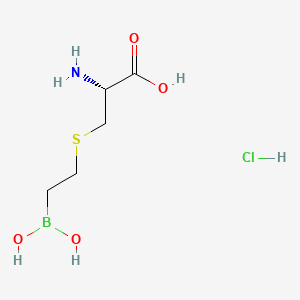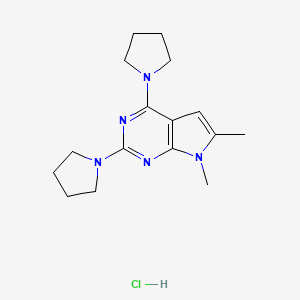
U 89843A
Descripción general
Descripción
U 89843A, también conocido como 6,7-dimetil-2,4-dipirrolidin-1-il-7H-pirrolo[2,3-d]pirimidina, es un fármaco sedante que actúa como agonista en los receptores del ácido gamma-aminobutírico A. Específicamente, funciona como un modulador alostérico positivo selectivo para los subtipos alfa 1, alfa 3 y alfa 6. Este compuesto tiene efectos sedantes en animales sin causar ataxia y también exhibe propiedades antioxidantes y neuroprotectoras potenciales .
Métodos De Preparación
La síntesis de U 89843A implica la preparación de nuevas 2,4-diaminopirrolo[2,3-d]pirimidinas. La ruta sintética incluye la reacción de derivados apropiados de pirrolopirimidina con pirrolidina bajo condiciones específicas. Las condiciones de reacción generalmente implican el uso de solventes como dimetilsulfóxido y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial pueden implicar la ampliación de estas reacciones bajo condiciones controladas para asegurar la pureza y el rendimiento del compuesto.
Análisis De Reacciones Químicas
U 89843A experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar metabolitos hidroxilados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos pirrolidinilo, lo que lleva a diferentes productos sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados y sustituidos de this compound .
Aplicaciones Científicas De Investigación
U 89843A tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar los efectos de la modulación alostérica en los receptores del ácido gamma-aminobutírico A.
Biología: Investigado por sus propiedades neuroprotectoras y antioxidantes, lo que lo convierte en un posible candidato para el estudio de enfermedades neurodegenerativas.
Medicina: Explorado por sus efectos sedantes sin causar ataxia, lo que podría ser beneficioso en el desarrollo de fármacos sedantes más seguros.
Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a los receptores del ácido gamma-aminobutírico A
Mecanismo De Acción
U 89843A ejerce sus efectos actuando como un modulador alostérico positivo de los receptores del ácido gamma-aminobutírico A. Mejora las corrientes de cloruro inducidas por el ácido gamma-aminobutírico en los subtipos alfa 1 beta 2 gamma 2, alfa 3 beta 2 gamma 2 y alfa 6 beta 2 gamma 2. Esta modulación conduce a un aumento de la neurotransmisión inhibitoria, lo que da como resultado efectos sedantes. El compuesto también actúa como antioxidante, protegiendo potencialmente a las neuronas del estrés oxidativo .
Comparación Con Compuestos Similares
U 89843A es único en su modulación selectiva de subtipos específicos de receptores del ácido gamma-aminobutírico A. Los compuestos similares incluyen:
Diazepam: Una benzodiazepina conocida que actúa como un modulador alostérico positivo de los receptores del ácido gamma-aminobutírico A, pero carece de la selectividad para subtipos específicos.
Zolpidem: Un sedante que se dirige selectivamente al subtipo alfa 1 de los receptores del ácido gamma-aminobutírico A, pero no tiene las mismas propiedades antioxidantes que this compound.
Etomidato: Un agente anestésico que modula los receptores del ácido gamma-aminobutírico A, pero no es selectivo para los subtipos alfa 1, alfa 3 y alfa 6
La selectividad única de this compound y sus propiedades antioxidantes adicionales lo convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBXPNQWKUSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


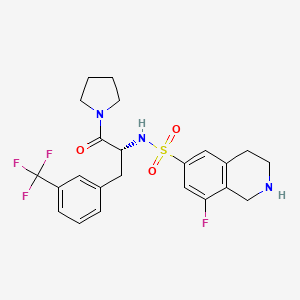
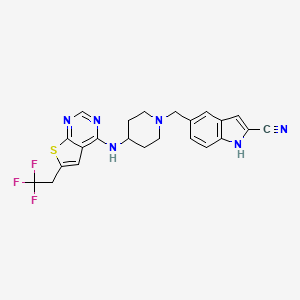
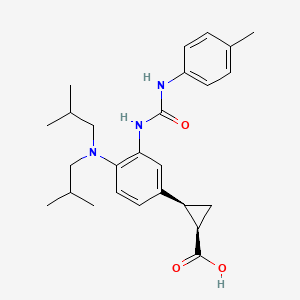
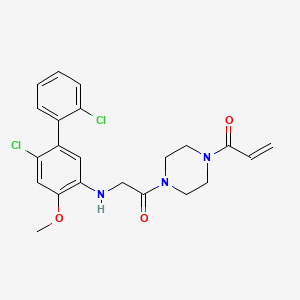
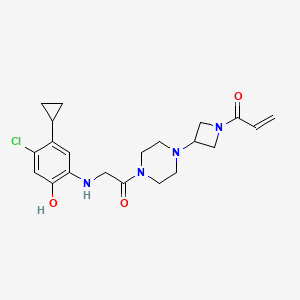
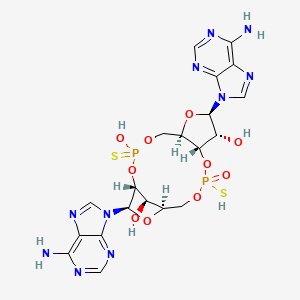
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)
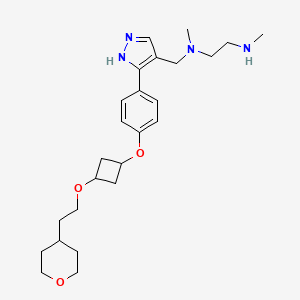

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)

